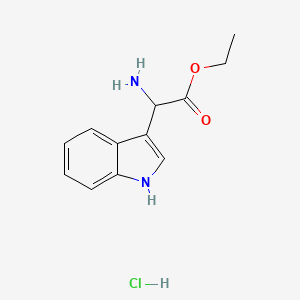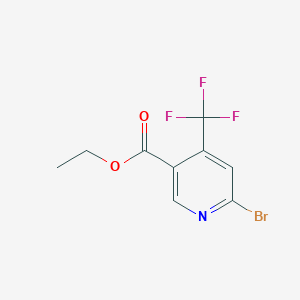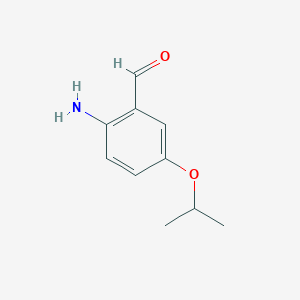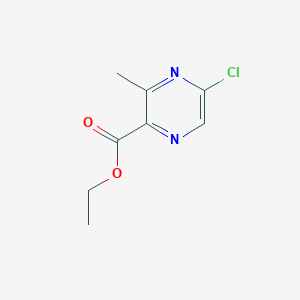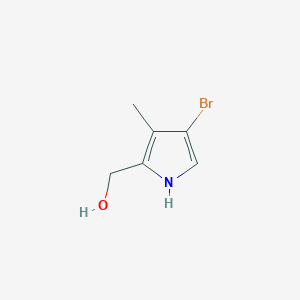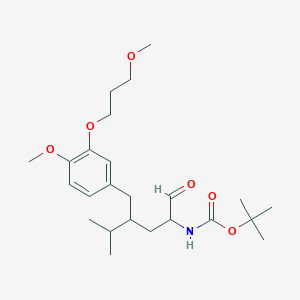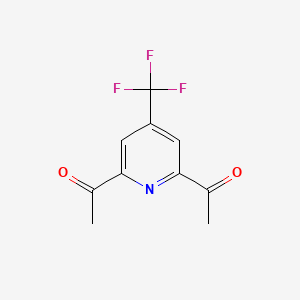
4-Trifluoromethyl-2,6-diacetylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with two ethanone groups at the 2 and 6 positions . It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone typically involves the reaction of 4-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
化学反应分析
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the ethanone groups to alcohols.
科学研究应用
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
相似化合物的比较
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone can be compared with other similar compounds, such as:
1,1’-(4-Methylpyridine-2,6-diyl)diethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,1’-(4-(Trifluoromethyl)benzene-2,6-diyl)diethanone:
These comparisons highlight the unique properties of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H8F3NO2 |
|---|---|
分子量 |
231.17 g/mol |
IUPAC 名称 |
1-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)8-3-7(10(11,12)13)4-9(14-8)6(2)16/h3-4H,1-2H3 |
InChI 键 |
BGDQJDBYLXYIMD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


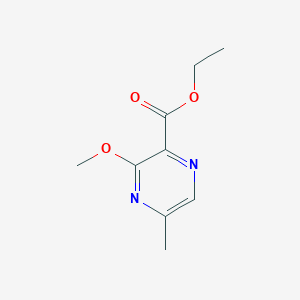
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
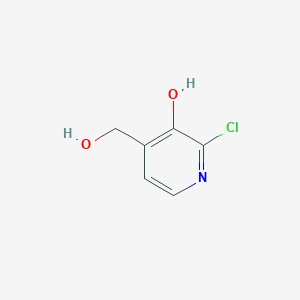
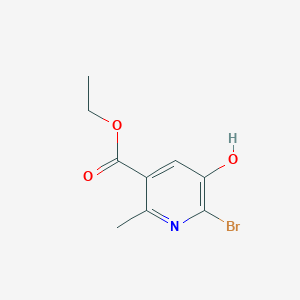
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)
